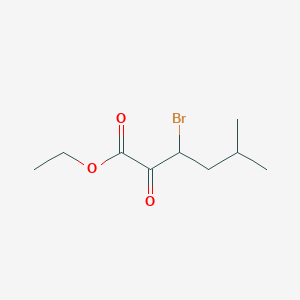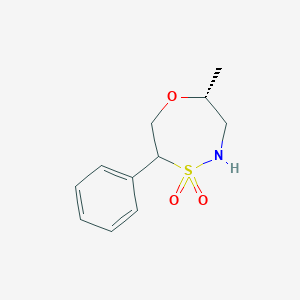
(7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide typically involves the formation of the oxathiazepane ring through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a phenyl-substituted amine with a sulfur-containing reagent can lead to the formation of the desired oxathiazepane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and pulsed laser deposition (PLD) can be employed to produce thin films of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Applications De Recherche Scientifique
(7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include the JAK-STAT, PI3K-Akt, and MAPK pathways, which are crucial for cell signaling and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R,6S,7R)-6-ethyl-2,6,7-trimethyl-5-propylnonane: Another heterocyclic compound with similar structural features.
(3R,7R)-1,3,7-Octanetriol: A compound with a similar ring structure but different functional groups.
Uniqueness
(7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide is unique due to its specific combination of sulfur and nitrogen atoms within the ring, as well as its phenyl and methyl substituents. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
(7R)-7-methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide |
InChI |
InChI=1S/C11H15NO3S/c1-9-7-12-16(13,14)11(8-15-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m1/s1 |
Clé InChI |
OFWVTVMUVOLXOB-BFHBGLAWSA-N |
SMILES isomérique |
C[C@@H]1CNS(=O)(=O)C(CO1)C2=CC=CC=C2 |
SMILES canonique |
CC1CNS(=O)(=O)C(CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
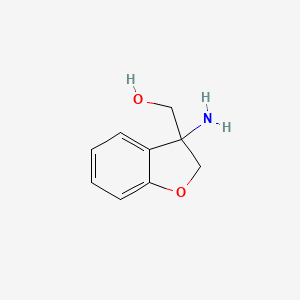
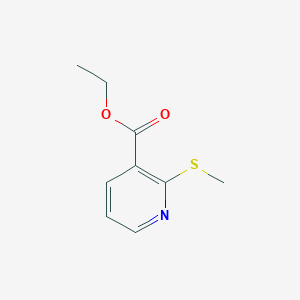
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)

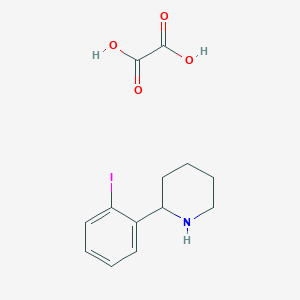
![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)
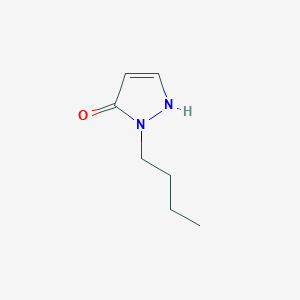
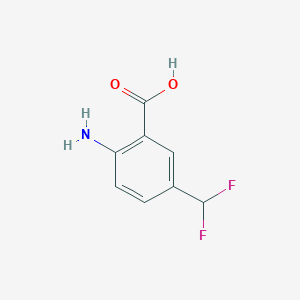
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B13027459.png)
